5-Chloro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile
Description
Properties
IUPAC Name |
5-chloro-6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O/c1-12-6-16(22-11-21-12)24-10-13-2-4-23(5-3-13)17-15(18)7-14(8-19)9-20-17/h6-7,9,11,13H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMPEBGPDHKLIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile typically involves multiple steps:
Formation of the Pyrimidine Ring: : This step includes reactions such as condensation of suitable substrates under specific conditions.
Piperidine Ring Attachment: : Introduction of the piperidine moiety, often via reductive amination.
Chlorination and Addition of Nicotinonitrile Group: : The final steps involve chlorination and the attachment of the nicotinonitrile group to form the target compound.
Industrial Production Methods
In industrial settings, the production of this compound would likely be scaled up using batch or continuous flow chemistry methods, with optimized reaction conditions to maximize yield and purity while minimizing waste and cost.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chloro-substituted pyridine ring undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. For example:
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Ammonia treatment replaces the chlorine atom at position 5 with an amino group at 80–120°C in polar aprotic solvents (e.g., DMF, NMP) .
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Palladium-catalyzed couplings enable substitution with amines or alkoxy groups. A representative protocol uses cesium carbonate, Pd(OAc)₂, and rac-BINAP in toluene under microwave irradiation (120°C, 4 h) .
Key Data:
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| NAS with amine | Cs₂CO₃, Pd(OAc)₂, 120°C | 71–85% | |
| Chlorine displacement | SnCl₂, ethanol/TFE | 65% |
Piperidine Ring Functionalization
The piperidine moiety participates in N-alkylation and oxygen-mediated coupling :
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Methylation using iodomethane and NaH in DMF at 0°C achieves N-methylation with 71% yield .
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Etherification of the hydroxymethyl group on piperidine with 6-methylpyrimidin-4-ol occurs via Mitsunobu or Williamson synthesis, requiring optimization of solvent (THF/water) and base (K₂CO₃).
Nitrile Group Reactivity
The nitrile functionality enables:
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Hydrolysis to carboxylic acids under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions.
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Cyano substitution in cross-coupling reactions (e.g., Suzuki-Miyaura) when activated by Pd catalysts.
Pyrimidine Ring Modifications
The 6-methylpyrimidin-4-yloxy group undergoes:
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Electrophilic substitution at the 2-position under Friedel-Crafts conditions.
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Oxidation of the methyl group to a carboxylic acid using KMnO₄ in acidic media.
Stability and Side Reactions
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Hydrolysis susceptibility : The nitrile group resists hydrolysis at neutral pH but degrades under prolonged acidic/alkaline conditions .
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Thermal decomposition occurs above 200°C, forming chloro-nicotinic acid derivatives.
Analytical Characterization
Reaction outcomes are validated using:
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HPLC : Retention time shifts confirm functional group changes (e.g., Rt = 1.08 min for methylated intermediates) .
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NMR : Distinct peaks for piperidine protons (δ 2.5–3.5 ppm) and pyrimidine aromatic protons (δ 7.8–8.2 ppm) .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for developing kinase inhibitors or epigenetic modulators. Experimental protocols emphasize the need for optimized reaction conditions to balance yield and selectivity .
Scientific Research Applications
The compound has shown promise in several therapeutic areas due to its unique structural features.
Anticancer Activity
Research indicates that compounds with pyrimidine and piperidine moieties exhibit significant anticancer properties. For instance, studies have demonstrated that similar structures can inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies . The specific mechanism of action often involves the inhibition of key enzymes or pathways involved in tumor growth.
Antimicrobial Properties
Compounds containing chlorinated pyrimidines have been explored for their antimicrobial effects. In vitro studies have shown that 5-Chloro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile can inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent .
Neurological Applications
The piperidine component of the compound is known to interact with neurotransmitter systems, which could make it a candidate for treating neurological disorders such as anxiety or depression. Preliminary studies suggest that derivatives of this compound may modulate serotonin receptors, providing a basis for further investigation into its psychotropic effects .
Case Studies
Several case studies highlight the application of this compound in drug development:
Case Study: Anticancer Drug Development
A study published in a leading pharmaceutical journal explored the anticancer efficacy of related compounds in preclinical models. The results indicated a significant reduction in tumor size when treated with derivatives similar to this compound, supporting its potential as an anticancer agent .
Case Study: Antimicrobial Testing
In another research article, the antimicrobial activity of various chlorinated pyrimidines was assessed against common pathogens. The findings showed that compounds with structural similarities to this compound exhibited significant antibacterial activity, leading to further exploration in agricultural applications as biopesticides .
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action would depend on its application. In pharmaceutical contexts, it may interact with specific enzymes or receptors, affecting pathways involved in disease processes.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s methylpyrimidinyloxy-piperidinyl group distinguishes it from simpler piperazinyl () or cyclopropyl () analogs. This substituent may enhance target binding through dual hydrogen-bonding (pyrimidine N-atoms) and conformational flexibility (piperidine ring) . F13714 () incorporates fluorinated aromatic systems, which typically improve metabolic stability and membrane permeability compared to non-fluorinated analogs.
In contrast, 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine (257.68 Da, ) and 5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile (286.62 Da, ) are smaller, favoring better absorption.
Functional Group Impact: The nitro group in may confer electrophilicity, increasing reactivity but raising genotoxicity risks. The trifluoromethyl group in enhances lipophilicity and resistance to oxidative metabolism, a common strategy in agrochemical and drug design. The target’s nitrile group could act as a hydrogen-bond acceptor or participate in click chemistry for further derivatization.
Biological Activity
5-Chloro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, while also providing a comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a chlorine atom , a methyl group , and a piperidine moiety linked to a nicotinonitrile structure . Its molecular formula is , and it is characterized by the following structural components:
- Chloro group : Enhances biological activity by modulating interaction with biological targets.
- Pyrimidine ring : Known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.
- Piperidine moiety : Associated with analgesic and anesthetic properties.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown notable activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the piperidine ring may enhance this activity through increased membrane permeability or enzyme inhibition.
Anticancer Properties
Studies on related compounds have demonstrated promising anticancer effects. For example, certain pyrimidine derivatives have been shown to inhibit cell proliferation in cancer cell lines by inducing apoptosis . The mechanism often involves the inhibition of specific kinases or enzymes involved in cell cycle regulation.
Anti-inflammatory Effects
Compounds similar to this compound have been evaluated for their anti-inflammatory properties. In vitro studies have reported significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process . The IC50 values for some pyrimidine derivatives against COX enzymes have been reported as low as 0.04 μmol, indicating potent anti-inflammatory activity .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The chloro and piperidine groups may facilitate binding to active sites on enzymes, inhibiting their function.
- Receptor Modulation : The compound may act on specific receptors involved in pain perception and inflammation, leading to therapeutic effects.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, potentially disrupting replication in cancer cells.
Comparative Analysis
Case Studies
Several studies have explored the effects of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that pyrimidine derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential applications in treating infections .
- Cancer Cell Line Studies : Research involving the combination of piperidine derivatives with standard chemotherapy agents showed enhanced cytotoxicity in breast cancer cell lines, indicating a synergistic effect that warrants further investigation .
- Inflammation Models : In vivo studies using carrageenan-induced paw edema models revealed that pyrimidine derivatives significantly reduced inflammation compared to control groups .
Q & A
Q. Q1. What are the recommended synthetic routes for 5-Chloro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile, and how can reaction conditions be optimized?
Methodological Answer:
- Route Design : Start with nicotinonitrile derivatives and introduce piperidinyl and pyrimidinyl moieties via nucleophilic substitution or coupling reactions. For example, describes a similar synthesis using dichloromethane and sodium hydroxide for stepwise functionalization .
- Optimization : Monitor reaction progress via HPLC or TLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (e.g., 60–80°C for faster kinetics). Purification via column chromatography with ethyl acetate/hexane gradients is typical .
Q. Q2. How can structural characterization be performed to confirm the identity of this compound?
Methodological Answer:
- Spectroscopy : Use - and -NMR to verify piperidinyl and pyrimidinyl substituents. For example, reports chemical shifts for pyrimidine protons at δ 8.2–8.5 ppm and piperidine carbons at δ 45–55 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 385.12 (calculated for CHClNO).
Advanced Research Questions
Q. Q3. What strategies address regioselectivity challenges during the introduction of the pyrimidinyloxy-methyl-piperidine moiety?
Methodological Answer:
- Protecting Groups : Temporarily protect the nicotinonitrile’s nitrile group with trimethylsilyl chloride to prevent unwanted side reactions during piperidine functionalization .
- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise pyrimidinyl attachment, as demonstrated in for analogous heterocyclic systems .
Q. Q4. How can computational modeling predict the compound’s reactivity or binding interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, highlights AI-driven simulations (e.g., COMSOL Multiphysics) for optimizing reaction pathways .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes in ’s methionine aminopeptidase studies) .
Q. Q5. What analytical techniques resolve contradictions in elemental analysis data for this compound?
Methodological Answer:
- Combined Techniques : Pair elemental analysis with X-ray crystallography (single-crystal XRD) to resolve discrepancies. notes that deviations ≤0.3% in C/H/N ratios are acceptable if XRD confirms the structure .
- Thermogravimetric Analysis (TGA) : Rule out hydrate or solvent residues affecting results.
Safety and Handling
Q. Q6. What safety protocols are critical for handling this compound during synthesis?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. emphasizes immediate skin decontamination with water for piperidine derivatives .
- Ventilation : Use fume hoods due to potential cyanide release from nitrile hydrolysis (per ’s hazard codes H300/H310) .
Pharmacological and Mechanistic Studies
Q. Q7. How can in vitro assays evaluate this compound’s enzyme inhibition potential?
Methodological Answer:
- Kinetic Assays : Use fluorogenic substrates (e.g., ’s methionine aminopeptidase-1 assay) with IC determination via dose-response curves .
- Controls : Include positive controls (e.g., fumagillin for methionine aminopeptidase) and validate with Western blotting for target engagement.
Data Reproducibility
Q. Q8. How can researchers ensure reproducibility in synthetic yields and purity?
Methodological Answer:
- Standardized Protocols : Document solvent grades, catalyst batches, and stirring rates. reports 99% purity via HPLC with a C18 column and acetonitrile/water mobile phase .
- Collaborative Validation : Share samples with independent labs for NMR and MS cross-verification (per ’s theory-linked reproducibility framework) .
Theoretical Frameworks
Q. Q9. What conceptual frameworks guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
